

Avelumab in the Real World: A Comparative Guide to Clinical Performance

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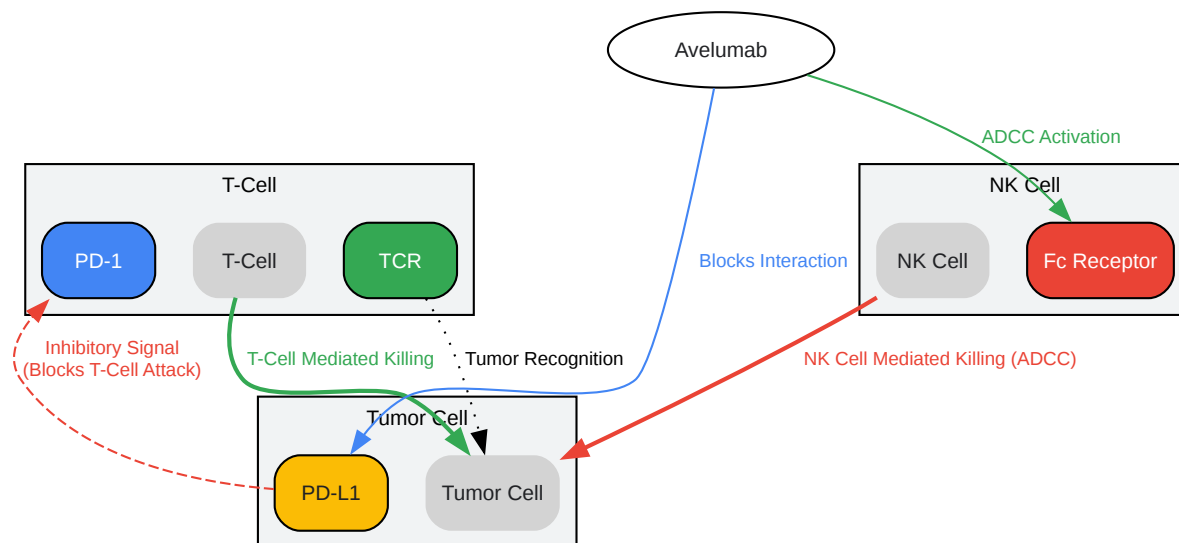
This guide provides an objective comparison of avelumab's real-world performance with findings from pivotal clinical trials across its approved indications, including Merkel cell carcinoma (MCC), urothelial carcinoma (UC), and renal cell carcinoma (RCC). While direct head-to-head real-world comparisons with other checkpoint inhibitors are limited, this guide presents available real-world data to contextualize avelumab's effectiveness and safety in routine clinical practice.

Avelumab's Dual Mechanism of Action

Avelumab is a human IgG1 monoclonal antibody that targets programmed death-ligand 1 (PD-L1). Its anti-tumor activity stems from a dual mechanism of action:

- **Immune Checkpoint Inhibition:** Avelumab binds to PD-L1, preventing its interaction with programmed death-1 (PD-1) and B7.1 receptors on T-cells. This blockade removes an inhibitory signal, restoring the ability of cytotoxic T-cells to recognize and attack cancer cells.
- **Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC):** Unlike some other PD-L1 inhibitors, avelumab retains a native Fc region. This allows it to engage with Fc receptors on natural killer (NK) cells, leading to the direct lysis of tumor cells.

Below is a diagram illustrating the signaling pathway of avelumab.

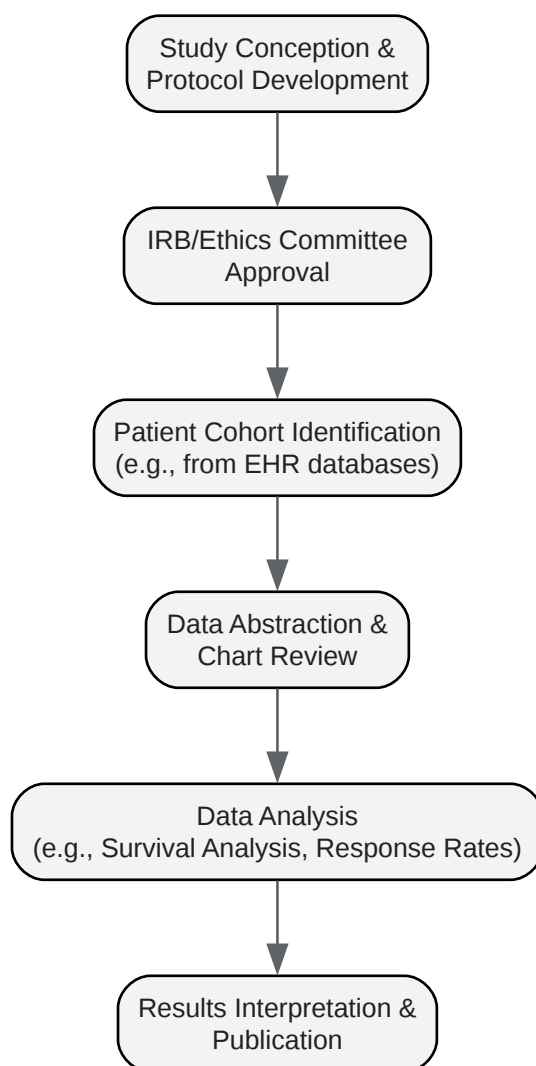


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Caption: Avelumab's dual mechanism of action: PD-L1 blockade and ADCC induction.

Real-World Evidence Experimental Protocols

The majority of real-world evidence for avelumab is generated through retrospective chart reviews and analyses of electronic health records (EHR). The general workflow for these studies is outlined below.



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Caption: A typical workflow for a retrospective real-world evidence study.

Key Methodological Components:

- **Data Sources:** Primarily electronic health records from academic medical centers, community oncology practices, and national healthcare databases.
- **Study Population:** Patients who received avelumab in a real-world setting, often outside the strict inclusion/exclusion criteria of clinical trials.
- **Data Collection:** Retrospective abstraction of patient demographics, disease characteristics, treatment history, clinical outcomes (tumor response, progression, survival), and safety data.

- Endpoints: Real-world overall response rate (rwORR), real-world progression-free survival (rwPFS), and real-world overall survival (rwOS) are commonly assessed.

Avelumab in Merkel Cell Carcinoma (MCC)

Avelumab is a standard-of-care treatment for patients with metastatic MCC. Real-world studies have demonstrated its effectiveness in a broader patient population than that enrolled in the pivotal JAVELIN Merkel 200 trial.

Comparative Performance Data: Avelumab in Metastatic MCC

Endpoint	JAVELIN Merkel 200 (Part A - Previously Treated)	Real-World Study (Bhatia et al., 2022) [1]	Real-World Study (France)[2]
Patient Population	88 patients with metastatic MCC who progressed after chemotherapy	90 patients with advanced (Stage IIIB/IV) MCC	180 patients with metastatic MCC treated with 2L+ avelumab
Line of Therapy	Second-line or later	81% First-line, 19% Second-line or later	Second-line or later
rwORR / ORR	33%	73%	55.3%
rwPFS / PFS	2.7 months	24.4 months	3.6 months
rwOS / OS	11.4 months	30.7 months	14.6 months

Note: Direct comparisons should be made with caution due to differences in patient populations, lines of therapy, and study methodologies.

Avelumab in Urothelial Carcinoma (UC)

Avelumab is approved as a first-line maintenance treatment for patients with locally advanced or metastatic UC that has not progressed on platinum-containing chemotherapy, based on the results of the JAVELIN Bladder 100 trial.

Comparative Performance Data: Avelumab Maintenance in Advanced UC

Endpoint	JAVELIN Bladder 100 (Avelumab + BSC Arm)[3]	PATRIOT-II (US Real-World Study)[1]	Italian Compassionate Use Program[3]	UK Real-World Study[4]
Patient Population	350 patients	160 patients	411 patients	80 patients
Median OS from Start of Maintenance	23.8 months	24.4 months	Not Reached	Not Reported
Median PFS from Start of Maintenance	5.5 months	5.4 months	8.1 months	8.3 months
12-month OS Rate	Not Reported	75.7%	69.2%	Not Reported
12-month PFS Rate	Not Reported	33.0%	44.3%	Not Reported

BSC: Best Supportive Care. Data from different studies are not from head-to-head comparisons and should be interpreted with caution.

Avelumab in Renal Cell Carcinoma (RCC)

Avelumab, in combination with axitinib, is a first-line treatment option for patients with advanced RCC. Real-world studies have evaluated the effectiveness and safety of this combination in routine clinical practice.

Comparative Performance Data: Avelumab + Axitinib in Advanced RCC

Endpoint	JAVELIN Renal 101 (Avelumab + Axitinib Arm) [5]	J-DART2 (Japanese Real-World Study)[5]	RAVE-Renal (Ambispective Real-World Study)[6]	UK Real-World Study[7]
Patient Population	442 patients	150 patients	125 patients	130 patients
ORR	59.3%	53.3%	44.3%	62%
Median PFS	13.9 months	17.1 months	14.9 months	13.5 months
1-year OS Rate	Not Reported	90.6%	71.2%	81.5%
2-year OS Rate	Not Reported	84.7%	Not Reported	65.3%

Data from different studies are not from head-to-head comparisons and should be interpreted with caution.

Comparison with Other Immune Checkpoint Inhibitors

Direct, large-scale, real-world comparative studies of avelumab against other checkpoint inhibitors for the same indication are not yet widely available.[8][9] A Bayesian network meta-analysis of randomized controlled trials across various solid tumors suggested that avelumab might be associated with inferior overall and progression-free survival compared to nivolumab and pembrolizumab in certain contexts.[9] However, it is crucial to note that this was not a real-world study and that such cross-trial comparisons have significant limitations.

For urothelial carcinoma, one real-world study compared atezolizumab and pembrolizumab, but avelumab was not included due to low utilization in the dataset at the time.[10]

Summary and Conclusion

Real-world evidence consistently supports the effectiveness and safety of avelumab in its approved indications for Merkel cell carcinoma, urothelial carcinoma, and renal cell carcinoma. The outcomes observed in routine clinical practice are generally in line with the results from the

pivotal clinical trials, reinforcing the clinical benefit of avelumab in a broader, more heterogeneous patient population.

While the data for direct real-world comparisons with other immune checkpoint inhibitors remain limited, the available evidence provides valuable insights for researchers, scientists, and drug development professionals in understanding the performance of avelumab in a real-world setting. Future prospective and retrospective real-world studies with direct head-to-head comparisons are needed to further delineate the comparative effectiveness of different immunotherapy options.

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